N-(4-Bromophenyl)benzamide

Overview

Description

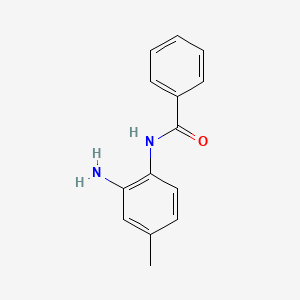

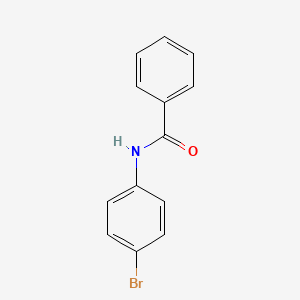

N-(4-Bromophenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The presence of a bromine atom on the phenyl ring at the 4-position distinguishes it from other benzamides. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the reaction of 4-bromobenzoic acid with various amines or amine-containing compounds. For instance, the synthesis of related compounds such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through the reaction of 4-bromobenzoic acid with (4-bromophenyl)amine and carbon disulfide in the presence of an amine catalyst . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was conducted by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods can be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of strong intramolecular hydrogen bonds . Similarly, the crystal structure of related compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, was analyzed through X-ray diffraction and Hirshfeld surface analysis, which provided insights into the intermolecular interactions and energy frameworks stabilizing the crystal packing .

Chemical Reactions Analysis

The reactivity of this compound derivatives can be inferred from studies on similar compounds. For instance, the reactivity of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives with metal ions to form complexes has been explored, indicating that these compounds can act as ligands in coordination chemistry . Additionally, the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, suggesting that this compound derivatives may also exhibit antioxidant activity .

Physical and Chemical Properties Analysis

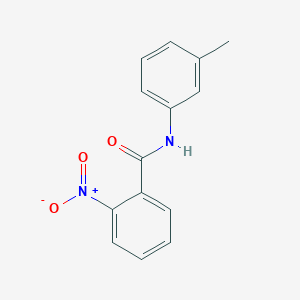

The physical and chemical properties of this compound derivatives can be deduced from spectroscopic data and theoretical calculations. For example, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were calculated using DFT, providing insights into the chemical reactivity of the molecule . The mass spectrometry and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide were also characterized, contributing to the understanding of its fragmentation pattern and solid-state properties .

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-Bromophenyl)benzamide and its derivatives have been extensively studied for their synthesis and structural properties. For instance, the synthesis and spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have been detailed, highlighting its crystal structure and molecular interactions (Saeed et al., 2010). Another study on 4-Bromo-N-phenylbenzamide discusses its molecular structure and the formation of a three-dimensional network through hydrogen bonds and C—H⋯π contacts (Fun et al., 2012).

Antipathogenic Activity

Some derivatives of this compound have shown promising antipathogenic activities. A study on thiourea derivatives, including those with a 4-bromophenyl group, demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilms (Limban et al., 2011).

Complex Formation and Chemical Properties

The compound's ability to form complexes with metals has been investigated. For example, Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives were synthesized and characterized, demonstrating their neutral cis-[ML2] formation (Binzet et al., 2009).

Antifungal and Antimicrobial Effects

There is significant interest in the antifungal and antimicrobial effects of this compound derivatives. For instance, derivatives have shown activity against fungal and bacterial strains in dental office settings (Ienascu et al., 2019). Another study synthesized novel derivatives showing antifungal activity against various pathogens, including Fusarium oxysporum and Saccharomyces cerevisiae (Ienascu et al., 2018).

Histone Deacetylase Inhibition and Cancer Research

This compound derivatives have been explored for their potential in cancer research, particularly as histone deacetylase inhibitors. One compound, MGCD0103, demonstrated selective inhibition of HDACs and showed significant antitumor activity in vivo (Zhou et al., 2008).

Pharmacophore Hybridization for Anticancer Agents

The strategy of pharmacophore hybridization, combining the arylcinnamide skeleton with an α-bromoacryloyl moiety, led to the synthesis of novel antiproliferative agents, indicating a promising avenue for cancer therapeutic strategies (Romagnoli et al., 2014).

Safety and Hazards

“N-(4-Bromophenyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and any resulting changes would depend on the specific targets and the biochemical context.

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways involving homologous recombination proteins like rad51 . The downstream effects of these interactions would depend on the specific pathways and the cellular context.

Pharmacokinetics

The compound’s molecular formula is CHBrNO, and it has an average mass of 276.129 Da

Result of Action

Compounds with similar structures have been shown to have antimicrobial and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name |

N-(4-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWHRINPHQUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227834 | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7702-38-7 | |

| Record name | N-(4-Bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7702-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007702387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7702-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)

![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)

![N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride](/img/structure/B3023334.png)